Cas no 2138399-02-5 (Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate)

Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate is a specialized organic compound featuring a cyclobutyl backbone functionalized with a trifluoroethylamino group and an oxoacetate ester moiety. Its structural design offers unique reactivity, making it valuable in synthetic chemistry, particularly in the development of peptidomimetics and bioactive intermediates. The trifluoroethyl group enhances metabolic stability, while the ester functionality allows for further derivatization. This compound is well-suited for applications in medicinal chemistry, serving as a versatile building block for drug discovery and optimization. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for researchers working with fluorinated and constrained cyclic scaffolds.
Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate structure
2138399-02-5 structure
Product name:Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate
CAS No:2138399-02-5
MF:C9H13F3N2O3
MW:254.206332921982
CID:5302235

Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate Chemical and Physical Properties

Names and Identifiers

    • methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
    • Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate
    • Acetic acid, 2-oxo-2-[[3-[(2,2,2-trifluoroethyl)amino]cyclobutyl]amino]-, methyl ester
    • Inchi: 1S/C9H13F3N2O3/c1-17-8(16)7(15)14-6-2-5(3-6)13-4-9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,15)
    • InChI Key: DXLQVAKMHVPNDZ-UHFFFAOYSA-N
    • SMILES: FC(CNC1CC(C1)NC(C(=O)OC)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 300
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.4

Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-763834-5.0g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
5.0g
$3520.0 2024-05-22
Enamine
EN300-763834-0.25g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
0.25g
$1117.0 2024-05-22
Enamine
EN300-763834-0.05g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
0.05g
$1020.0 2024-05-22
Enamine
EN300-763834-0.5g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
0.5g
$1165.0 2024-05-22
Enamine
EN300-763834-0.1g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
0.1g
$1068.0 2024-05-22
Enamine
EN300-763834-1.0g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
1.0g
$1214.0 2024-05-22
Enamine
EN300-763834-2.5g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
2.5g
$2379.0 2024-05-22
Enamine
EN300-763834-10.0g
methyl ({3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}carbamoyl)formate
2138399-02-5 95%
10.0g
$5221.0 2024-05-22

Additional information on Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate

Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate (CAS No. 2138399-02-5): A Comprehensive Overview

Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate, identified by its CAS number 2138399-02-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound features a complex molecular structure that includes a cyclobutyl ring substituted with a trifluoroethylamino group, making it a potential candidate for various biochemical applications. The presence of multiple functional groups, such as the amino and ester moieties, contributes to its versatile reactivity and utility in synthetic chemistry.

The< strong>Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate molecule has garnered attention due to its potential role in drug development. Recent studies have highlighted its utility as an intermediate in the synthesis of more complex pharmacophores. The trifluoroethylamino group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable component in the design of novel therapeutic agents.

In the realm of medicinal chemistry, the< strong>cyclobutyl moiety plays a crucial role in modulating the pharmacokinetic properties of drugs. Its rigid structure can improve the binding efficiency of a compound to its target receptor, thereby enhancing its therapeutic efficacy. Additionally, the< strong>trifluoroethylamino group introduces fluorine atoms, which are known to increase lipophilicity and resistance to enzymatic degradation. These characteristics make Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate a promising building block for the development of next-generation pharmaceuticals.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate with greater accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Such interactions suggest potential applications in the treatment of chronic diseases such as cancer and autoimmune disorders.

The synthesis of Methyl 2-oxo-2-[[3-(2,2,2-trifluoroethylamino)cyclobutyl]amino]acetate involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are essential for producing pharmaceutical-grade compounds that meet stringent regulatory requirements.

In conclusion, Methyl 2-oxo-2-[[3-(2,22-difluoroethylamino)cyclobutyl]amino]acetate (CAS No. 2138399-02-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research in this field continues to evolve, further insights into the therapeutic applications of this compound are expected to emerge.

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